Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate
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Overview
Description
Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate is a chemical compound with the molecular formula C12H10F17NO6S2 and a molecular weight of 651.314 g/mol . It is known for its unique structure, which includes a perfluorooctyl group, making it highly fluorinated. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
The synthesis of Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate involves several steps. One common method includes the reaction of N-ethyl-2-perfluorooctylsulfonamide with ethylene oxide, followed by the addition of sulfuric acid to form the hydrogen sulfate ester . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is utilized in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research explores its potential use in drug delivery systems, particularly for hydrophobic drugs.
Mechanism of Action
The mechanism of action of Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The perfluorooctyl group interacts with hydrophobic environments, while the hydrogen sulfate group interacts with hydrophilic environments. This dual interaction allows it to act as an effective surfactant and emulsifier .
Comparison with Similar Compounds
Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate can be compared with other similar compounds such as:
Perfluorooctanesulfonic acid (PFOS): Both compounds have perfluorooctyl groups, but PFOS lacks the ethyl and hydrogen sulfate groups, making it less versatile in certain applications.
Perfluorooctanoic acid (PFOA): Similar to PFOS, PFOA has a perfluorooctyl group but lacks the sulfonamide and hydrogen sulfate groups, limiting its use as a surfactant.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic groups, making it highly effective in applications requiring both properties .
Properties
CAS No. |
2558-75-0 |
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Molecular Formula |
C12H10F17NO6S2 |
Molecular Weight |
651.3 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl hydrogen sulfate |
InChI |
InChI=1S/C12H10F17NO6S2/c1-2-30(3-4-36-38(33,34)35)37(31,32)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3,(H,33,34,35) |
InChI Key |
GUHKPYLZMQOFCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOS(=O)(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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